molecular formula C7H6Cl2N2S B14006021 2-Amino-3,5-dichlorobenzene-1-carbothioamide CAS No. 60878-01-5

2-Amino-3,5-dichlorobenzene-1-carbothioamide

Cat. No.: B14006021
CAS No.: 60878-01-5
M. Wt: 221.11 g/mol
InChI Key: TZRCZJAHHHDJIP-UHFFFAOYSA-N
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Description

2-amino-3,5-dichloro-benzenecarbothioamide is an organic compound with a molecular formula of C7H6Cl2N2S This compound is characterized by the presence of amino, dichloro, and carbothioamide functional groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-3,5-dichloro-benzenecarbothioamide typically involves the reaction of 3,5-dichloroaniline with carbon disulfide and a suitable base, such as sodium hydroxide, under controlled conditions. The reaction proceeds through the formation of an intermediate, which is then treated with an acid to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of 2-amino-3,5-dichloro-benzenecarbothioamide can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-amino-3,5-dichloro-benzenecarbothioamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonamide derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The amino and chloro groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like sodium hydroxide and potassium carbonate are used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfonamide derivatives, amine derivatives, and various substituted benzene derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-amino-3,5-dichloro-benzenecarbothioamide has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-amino-3,5-dichloro-benzenecarbothioamide involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes and proteins, leading to its observed biological effects. For example, it may interfere with the synthesis of nucleic acids or proteins, thereby exerting its antimicrobial or anticancer properties.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-4-chlorobenzenecarbothioamide
  • 2-amino-5-chlorobenzenecarbothioamide
  • 2-amino-3,5-dichlorobenzamide

Uniqueness

2-amino-3,5-dichloro-benzenecarbothioamide is unique due to the presence of both amino and dichloro groups on the benzene ring, which imparts distinct chemical and biological properties. Its specific substitution pattern allows for unique interactions with molecular targets, making it a valuable compound for research and development.

Properties

CAS No.

60878-01-5

Molecular Formula

C7H6Cl2N2S

Molecular Weight

221.11 g/mol

IUPAC Name

2-amino-3,5-dichlorobenzenecarbothioamide

InChI

InChI=1S/C7H6Cl2N2S/c8-3-1-4(7(11)12)6(10)5(9)2-3/h1-2H,10H2,(H2,11,12)

InChI Key

TZRCZJAHHHDJIP-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1C(=S)N)N)Cl)Cl

Origin of Product

United States

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